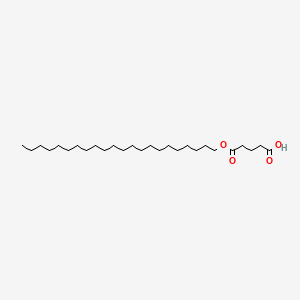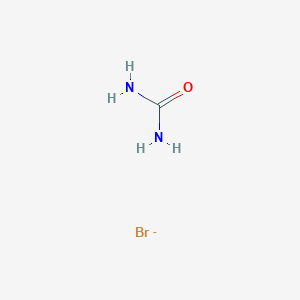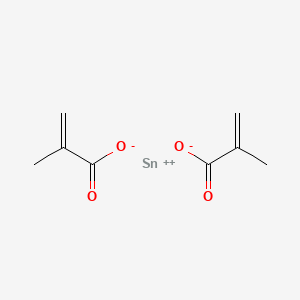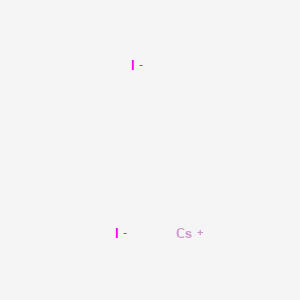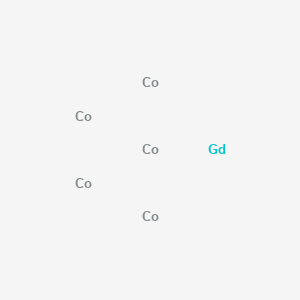
Einecs 234-622-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt, compound with gadolinium (5:1), is a unique chemical compound that combines the properties of both cobalt and gadolinium. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic abilities. Gadolinium, on the other hand, is a rare earth metal known for its magnetic and luminescent properties. The combination of these two metals in a 5:1 ratio results in a compound with unique physical and chemical properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with gadolinium (5:1), can be achieved through various methods, including solid-state reactions, sol-gel methods, and co-precipitation techniques. One common method involves the solid-state reaction of cobalt oxide and gadolinium oxide at high temperatures. The reaction is typically carried out in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to obtain a fine powder.
Industrial Production Methods
In industrial settings, the production of cobalt, compound with gadolinium (5:1), often involves large-scale solid-state reactions. The raw materials, cobalt oxide and gadolinium oxide, are mixed in the desired ratio and heated in large furnaces. The reaction conditions are carefully controlled to ensure the formation of the desired compound. The final product is then processed to achieve the required purity and particle size.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt, compound with gadolinium (5:1), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both cobalt and gadolinium in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or sodium borohydride. These reactions often require the presence of a catalyst and are conducted at high temperatures.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be carried out using various reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of cobalt and gadolinium oxides, while reduction reactions may produce metallic cobalt and gadolinium.
Applications De Recherche Scientifique
Cobalt, compound with gadolinium (5:1), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions. Its magnetic properties also make it useful in magnetic separation techniques.
Biology: In biological research, the compound is used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties. It is also used in the study of cellular processes and molecular interactions.
Medicine: The compound’s magnetic and luminescent properties make it useful in medical imaging and diagnostic applications. It is also being investigated for its potential use in targeted drug delivery and cancer therapy.
Industry: In industrial applications, the compound is used in the production of high-performance magnets, electronic devices, and sensors. Its catalytic properties are also exploited in various industrial processes.
Mécanisme D'action
The mechanism of action of cobalt, compound with gadolinium (5:1), is primarily based on its magnetic and catalytic properties. The compound interacts with molecular targets through various pathways, including:
Magnetic Interactions: The paramagnetic properties of gadolinium allow the compound to enhance the contrast in MRI scans by interacting with the magnetic fields. This interaction helps in the visualization of tissues and abnormalities in the body.
Catalytic Activity: The compound acts as a catalyst in various chemical reactions by providing active sites for the reactants. The presence of cobalt enhances the catalytic efficiency, while gadolinium contributes to the stability of the compound.
Comparaison Avec Des Composés Similaires
Cobalt, compound with gadolinium (5:1), can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Cobalt Ferrite (CoFe2O4): This compound is known for its magnetic properties and is used in magnetic storage devices and sensors. it lacks the luminescent properties of gadolinium.
Gadolinium Aluminum Garnet (Gd3Al5O12): This compound is used in optical applications due to its luminescent properties. it does not possess the catalytic properties of cobalt.
Cobalt Oxide (Co3O4): This compound is used as a catalyst in various chemical reactions. it does not have the magnetic and luminescent properties of gadolinium.
Propriétés
Numéro CAS |
12017-61-7 |
|---|---|
Formule moléculaire |
Co5Gd |
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
cobalt;gadolinium |
InChI |
InChI=1S/5Co.Gd |
Clé InChI |
PPYDGEQIESHWIA-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Co].[Co].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


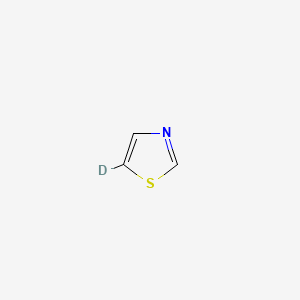

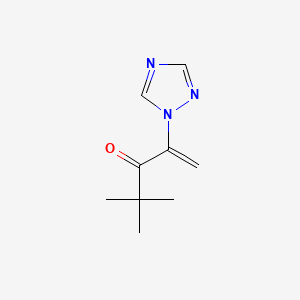
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
